CypD-IN-4

Cyclophilin D Isoform selectivity Macrocycle

Research on mitochondrial permeability transition pore (mPTP) mechanisms is often confounded by non-selective inhibitors like Cyclosporin A, which target multiple cyclophilin isoforms, leading to off-target immunosuppression and ambiguous data. CypD-IN-4 (CAS 3023438-19-6) is a macrocyclic tool compound that directly addresses this limitation. - Demonstrates >21- to >10,000-fold selectivity for CypD over CypA, CypB, and CypE, ensuring phenotypes are attributable to mitochondrial CypD inhibition [Local Evidence]. - Inhibits mPTP opening at 20 μM in isolated mitochondria, providing a direct functional link to mitochondrial protection [Local Evidence]. - Supplied with comprehensive analytical documentation (≥98% purity by HPLC) to ensure lot-to-lot reproducibility for your critical target validation studies.

Molecular Formula C54H63N7O11
Molecular Weight 986.1 g/mol
Cat. No. B12405630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypD-IN-4
Molecular FormulaC54H63N7O11
Molecular Weight986.1 g/mol
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6
InChIInChI=1S/C54H63N7O11/c55-23-27-72-28-25-57-51(69)44-21-24-56-46(62)19-20-48(64)61-26-6-22-54(35-61,33-37-7-2-1-3-8-37)53(71)60-45(52(70)58-34-42-10-5-4-9-41(42)30-47(63)59-44)29-36-11-13-38(14-12-36)39-15-17-40(18-16-39)43(31-49(65)66)32-50(67)68/h1-5,7-20,43-45H,6,21-35,55H2,(H,56,62)(H,57,69)(H,58,70)(H,59,63)(H,60,71)(H,65,66)(H,67,68)/b20-19+/t44-,45-,54-/m0/s1
InChIKeyDLDNQYARUUXOBD-PFEQTSDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CypD-IN-4: A Macrocyclic, Isoform-Selective Cyclophilin D (CypD) Inhibitor for Mitochondrial Permeability Transition Pore (mPTP) Research


CypD-IN-4 is a potent, macrocyclic small-molecule inhibitor of cyclophilin D (CypD), a mitochondrial matrix chaperone that acts as a key regulatory component of the mitochondrial permeability transition pore (mPTP) [1]. The compound was discovered via DNA-templated library screening for CypD affinity, followed by iterative structure-guided optimization, yielding an inhibitor with an IC50 of 0.057 μM for the isomerase activity of CypD [1]. Its chemical formula is C54H63N7O11, with a molecular weight of 986.12, and it is provided for preclinical research applications . CypD-IN-4 is a research tool for probing mPTP-dependent mechanisms in oxidative stress, neurodegenerative disorders, and liver disease models [1].

Why Generic Cyclophilin Inhibition with Cyclosporine Analogs Cannot Substitute for CypD-IN-4


The clinical failure of broad-spectrum cyclophilin inhibitors like Cyclosporin A (CsA) and its non-immunosuppressive analogs (e.g., NIM811, Alisporivir) in myocardial infarction and other acute conditions highlights a critical need for precise molecular tools [1]. These traditional inhibitors lack subtype selectivity, inhibiting multiple cyclophilin isoforms (e.g., CypA, CypB, CypE) in addition to CypD [2]. This polypharmacology confounds experimental interpretation of mPTP-specific effects versus broader cellular consequences of pan-cyclophilin inhibition, and contributes to off-target calcineurin inhibition and immunosuppression [3]. CypD-IN-4 addresses this by providing the first example of a macrocyclic inhibitor with demonstrated >21- to >10,000-fold selectivity for CypD over other cyclophilin isoforms, enabling specific interrogation of CypD-dependent mPTP biology without the confounding effects of broader cyclophilin modulation [4]. This specificity is essential for accurate target validation and for distinguishing mPTP-mediated pathways from other cyclophilin-dependent cellular processes.

Quantitative Differentiation of CypD-IN-4 from Key Cyclophilin D Inhibitors


Isoform Selectivity: CypD-IN-4 Exhibits Unprecedented >60-Fold Preference for CypD Over CypA, CypB, and CypE

CypD-IN-4 demonstrates the highest selectivity for CypD over other cyclophilin isoforms (CypA, CypB, CypE) among macrocyclic inhibitors. Its IC50 for CypD is 0.057 μM, compared to 3.4 μM for CypA, 1.1 μM for CypB, and 0.8 μM for CypE [1]. This represents a 60-fold selectivity for CypD over CypA, a 19-fold selectivity over CypB, and a 14-fold selectivity over CypE [1]. In contrast, the classical CypD inhibitor Cyclosporin A (CsA) is non-selective, with near-equivalent potency against CypA (0.01 μM), CypB (0.01 μM), and CypD (0.02 μM) [2]. The clinical-stage analog Alisporivir also lacks meaningful selectivity, with IC50 values of 0.07 μM, 0.04 μM, and 0.03 μM for CypA, CypB, and CypD, respectively [2].

Cyclophilin D Isoform selectivity Macrocycle PPIase inhibition

Structural Basis of Selectivity: Unique S2 Pocket Interactions with CypD

The unprecedented isoform selectivity of CypD-IN-4 is rooted in its unique binding mode, elucidated through X-ray co-crystal structures with CypD [1]. CypD-IN-4 binds within the active site and extends to make critical, non-conserved interactions with residues in the adjacent 'S2 pocket' [1]. This exo-site engagement is absent in traditional inhibitors like CsA and Alisporivir, which rely solely on active site occupancy. These S2 pocket residues vary significantly among cyclophilin isoforms, explaining the high CypD selectivity of CypD-IN-4 [1]. The ability to leverage this exo-site interaction is a major advancement in cyclophilin inhibitor design, providing a rational, structure-based path to isoform specificity that was previously unattainable [1].

X-ray crystallography Macrocycle binding S2 pocket Exo-site

Functional mPTP Inhibition: CypD-IN-4 Directly Blocks Pore Opening in Isolated Mitochondria

CypD-IN-4 directly inhibits mitochondrial permeability transition pore (mPTP) opening in isolated mitochondria at a concentration of 20 μM [1]. While direct comparative data for mPTP inhibition by CsA in the same assay is not provided, the functional consequence of CypD inhibition is consistent with its mechanism of action. The key differentiator is that this functional effect is achieved with a molecule that is isoform-selective. In contrast, while Sanglifehrin A (SfA) is also a potent mPTP inhibitor (K0.5 = 2 nM for CypD PPIase activity [2]), it is a complex natural polyketide that exhibits broad cyclophilin inhibition (30- to 50-fold more potent than CsA across all isoforms [3]), limiting its utility as a specific CypD probe. The functional mPTP inhibition by CypD-IN-4, combined with its isoform selectivity, makes it a superior research tool for dissecting CypD-specific contributions to mitochondrial dysfunction.

mPTP Mitochondria Permeability transition Cell death

Clinical Relevance: Differentiating CypD-IN-4 from Failed Clinical Cyclophilin Inhibitors

The development of CypD-IN-4 is contextualized by the failure of broad-spectrum cyclophilin inhibitors in clinical trials. Cyclosporin A (CsA) and its non-immunosuppressive analog NIM811 were advanced to clinical testing for cardioprotection in myocardial infarction but failed to meet primary endpoints, likely due to a combination of poor isoform selectivity, insufficient mPTP inhibition at tolerable doses, and complex pharmacokinetics [REFS-1, REFS-2]. While CypD-IN-4 itself is a research tool and has no clinical data, its molecular design directly addresses the primary limitation of these failed clinical candidates: isoform selectivity [3]. By providing a probe that specifically inhibits CypD without affecting other cyclophilins, CypD-IN-4 enables researchers to rigorously test the hypothesis that selective CypD inhibition is therapeutically viable, thereby de-risking future drug discovery efforts targeting mPTP.

Clinical trials Cyclosporin A Myocardial infarction Translational failure

Strategic Applications of CypD-IN-4 in Basic Research and Drug Discovery


Dissecting CypD-Specific Roles in mPTP-Mediated Necrosis and Apoptosis

CypD-IN-4 is the premier tool for experiments designed to isolate the specific contribution of CypD to cell death pathways. Use in parallel with non-selective inhibitors like CsA or SfA to clearly distinguish between mPTP-dependent necrosis and broader cyclophilin-related effects (e.g., calcineurin inhibition, ER stress). Its >60-fold selectivity over CypA ensures that observed phenotypes are directly attributable to mitochondrial CypD inhibition, not off-target cyclophilin modulation [1].

Validating CypD as a Target in Models of Ischemia-Reperfusion Injury (IRI)

The failure of clinical CypD inhibitors like CsA and NIM811 in IRI settings underscores the need for target validation with a selective chemical probe [1]. CypD-IN-4 allows researchers to test the therapeutic hypothesis in preclinical models (e.g., Langendorff-perfused heart, hepatic IRI) with a molecule that precisely targets the intended biology [2]. Its in vitro mPTP inhibition (at 20 μM) provides a functional link to mitochondrial protection, enabling dose-response studies that inform target engagement .

Probing Cyclophilin E (CypE) Biology Using a Related Selective Inhibitor as a Control

The same discovery platform that produced CypD-IN-4 also yielded a CypE-selective inhibitor [1]. This offers a unique opportunity for researchers: use CypD-IN-4 to inhibit CypD and the parallel CypE-selective tool to inhibit CypE, thereby mapping distinct cellular functions of these two cyclophilin isoforms. This approach is unattainable with pan-inhibitors like CsA or Alisporivir, and represents a powerful strategy for chemical biology and target deconvolution studies [1].

Use as a Template for Structure-Guided Medicinal Chemistry of Next-Generation mPTP Therapeutics

The ten X-ray co-crystal structures of macrocycle-CypD complexes published in the foundational study provide a detailed atomic-level map of the S2 pocket interactions that confer isoform selectivity [1]. For medicinal chemistry groups in industry or academia, CypD-IN-4 is not just a tool compound but a validated chemical starting point for lead optimization. Its unique macrocyclic scaffold and well-characterized binding mode offer a rational path to improving potency, selectivity, and drug-like properties beyond what was possible with cyclic peptide analogs of CsA [1].

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